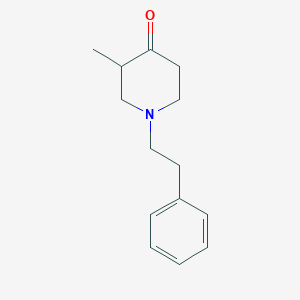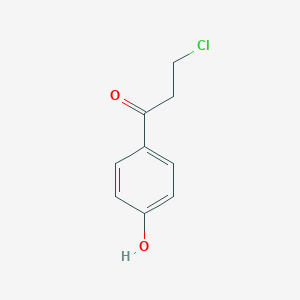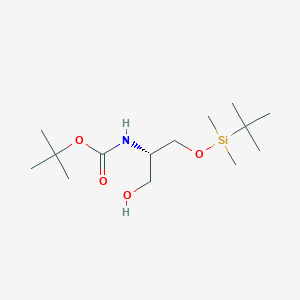
Acetophenone-d8
描述
Acetophenone-d8 is a deuterated form of acetophenone, where the hydrogen atoms are replaced with deuterium atoms. Its chemical formula is C8D8O, and it has a molecular weight of 128.2 g/mol . This compound is often used in nuclear magnetic resonance (NMR) spectroscopy due to its unique isotopic properties, which help in the detailed analysis of molecular structures.
作用机制
Target of Action
Acetophenone-d8, a deuterium-labeled compound of Acetophenone , is primarily targeted by the enzyme transaminase . This enzyme plays a crucial role in the metabolism of amino acids, which are the building blocks of proteins .
Mode of Action
The interaction of this compound with its target, transaminase, results in the conversion of methylbenzylamine to Acetophenone . This process is enzymatic and is strongly affected by product inhibition, thus requiring the removal of Acetophenone from the media during its synthesis .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the metabolism of amino acids . The compound’s interaction with transaminase affects the conversion of methylbenzylamine to Acetophenone . This process can have downstream effects on various biochemical pathways, particularly those involving the metabolism of amino acids .
Pharmacokinetics
It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
Acetophenone, the non-deuterated form of this compound, has been reported to have various biological activities such as anticancer, analgesic, antioxidant, cardioprotective, neuroprotective, and antidiabetic .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the enzymatic process of converting methylbenzylamine to Acetophenone is strongly affected by product inhibition, requiring the removal of Acetophenone from the media during its synthesis . This suggests that the concentration of Acetophenone in the environment can influence the efficacy of this compound’s action.
准备方法
Synthetic Routes and Reaction Conditions: Acetophenone-d8 can be synthesized by the reaction of acetophenone with deuterium gas (D2) or deuterium oxide (D2O) under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures and pressures to ensure the complete exchange of hydrogen atoms with deuterium .
Industrial Production Methods: Industrially, this compound is produced through the catalytic hydrogenation of acetophenone in the presence of deuterium gas. This process involves the use of a metal catalyst, such as palladium or platinum, and is conducted under controlled temperature and pressure conditions to achieve high isotopic purity .
化学反应分析
Types of Reactions: Acetophenone-d8 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to benzoic acid-d5 using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to deuterated 1-phenylethanol using reducing agents like lithium aluminum deuteride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum deuteride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents under acidic or basic conditions.
Major Products Formed:
Oxidation: Benzoic acid-d5.
Reduction: Deuterated 1-phenylethanol.
Substitution: Various substituted acetophenone derivatives depending on the substituent introduced.
科学研究应用
Acetophenone-d8 is widely used in scientific research due to its deuterated nature. Some of its applications include:
Chemistry: Used as a solvent and reagent in NMR spectroscopy to study molecular structures and reaction mechanisms.
Biology: Employed in metabolic studies to trace the pathways of acetophenone metabolism in biological systems.
Medicine: Utilized in the development of deuterated drugs, which often exhibit improved pharmacokinetic properties.
相似化合物的比较
Acetophenone: The non-deuterated form of acetophenone, with hydrogen atoms instead of deuterium.
Benzophenone: A similar aromatic ketone with two phenyl groups attached to the carbonyl carbon.
Phenylacetone: An aromatic ketone with a phenyl group attached to a propanone structure.
Uniqueness of Acetophenone-d8: this compound is unique due to its deuterated nature, which makes it particularly useful in NMR spectroscopy and other analytical techniques. The presence of deuterium atoms provides distinct spectral properties that help in the detailed analysis of molecular structures and reaction mechanisms. Additionally, the isotopic effects of deuterium can lead to differences in reaction kinetics and pathways, making this compound a valuable tool in both chemical and biological research .
属性
IUPAC Name |
2,2,2-trideuterio-1-(2,3,4,5,6-pentadeuteriophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O/c1-7(9)8-5-3-2-4-6-8/h2-6H,1H3/i1D3,2D,3D,4D,5D,6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWOLFJPFCHCOCG-JGUCLWPXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)C([2H])([2H])[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20369262 | |
| Record name | Acetophenone-d8 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19547-00-3 | |
| Record name | Acetophenone-d8 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 19547-00-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why does Acetophenone-d8 smell different from Acetophenone despite having almost identical structures?
A: This difference in odor perception challenges traditional "shape-based" theories of olfaction and supports the "vibrational theory." [] Research suggests that olfactory receptors might be sensitive to the vibrational frequencies of molecules rather than just their shape. [, ] Acetophenone and this compound, while structurally similar, exhibit different vibrational frequencies due to the mass difference between hydrogen and deuterium atoms. This difference in vibrational frequencies could lead to distinct interactions with olfactory receptors, resulting in the perception of different smells. []
Q2: How does the "inelastic electron tunnelling" mechanism explain the ability to smell this compound differently from Acetophenone?
A: The "inelastic electron tunnelling" theory posits that odorant molecules interact with olfactory receptors by undergoing changes in their vibrational energy levels through electron transfer processes. [] This theory suggests that when an odorant molecule binds to an olfactory receptor, an electron can tunnel from a donor site to an acceptor site within the receptor. This tunneling event is "inelastic," meaning it involves energy exchange, causing the odorant molecule to transition between different vibrational energy levels. The specific vibrational frequencies of the odorant molecule influence the probability of these tunneling events. Since deuteration alters the vibrational frequencies of Acetophenone, the tunneling probabilities differ between Acetophenone and this compound, potentially leading to different signals being sent to the brain and thus different odor perceptions. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(5S)-1-[(1R,6R)-4,6-Dimethylcyclohex-3-ene-1-carbonyl]-5-(trityloxymethyl)pyrrolidin-2-one](/img/structure/B143724.png)
![Ethyl 1-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B143726.png)
![1H-Pyrrolo[2,3-b]pyridine-2,3-dione, 3-oxime](/img/structure/B143728.png)







